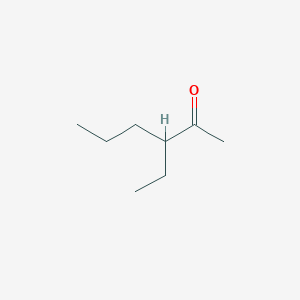

3-Ethylhexan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3-ethylhexan-2-one |

InChI |

InChI=1S/C8H16O/c1-4-6-8(5-2)7(3)9/h8H,4-6H2,1-3H3 |

InChI Key |

NSYLUOVMDCLUAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethylhexan-2-one chemical properties and structure

An In-depth Technical Guide to 3-Ethylhexan-2-one: Chemical Properties and Structure

Introduction

This compound is an aliphatic ketone with significance in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed data on this compound.

Chemical Structure and Identification

This compound is a branched-chain ketone. Its structure consists of a hexane (B92381) backbone with a ketone functional group at the second carbon and an ethyl group at the third carbon.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | [1][3][4][6] |

| Boiling Point | 157.5-158.5 °C (at 761 Torr) | [3][4] |

| Density | 0.811 ± 0.06 g/cm³ (Predicted) | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its practical application and further research.

Synthesis of this compound

A reported synthesis involves the hydrolysis of 3-(4-(3-ethylhexan-2-ylideneamino)phenyl)-2-phenylquinazolin-4(3H)-one.[7]

Procedure:

-

A mixture of the starting material (2.1 g, 5.0 mmol) is dissolved in Dioxane (20.0 mL).[7]

-

A few drops of methane (B114726) sulphonic acid are added to the solution.[7]

-

The mixture is refluxed for 12 hours.[7]

-

The product is precipitated by adding ice and then filtered.[7]

-

This compound is extracted from the filtrate using methylene (B1212753) chloride.[7]

-

The resulting product is a yellow liquid with a yield of 86–88%.[7]

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy:

-

IR (KBr) ν/cm⁻¹ : A characteristic absorption band for the C=O group is observed at 1739 cm⁻¹. The C-H aliphatic stretching is observed at 2922 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆) δ ppm : 0.81 (t, 6H, 2CH₃), 1.19–1.41 (m, 6H, 3CH₂), 1.95 (s, 3H, CH₃), 2.19 (m, 1H, CH).[7]

-

¹³C NMR (DMSO-d₆) δ ppm : 10.00, 16.00, 17.90, 19.00, 29.00, 31.90, 55.41, 212.00.[7]

Elemental Analysis:

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization and property determination.

Caption: Workflow for the synthesis, characterization, and property analysis of this compound.

Safety and Handling

While specific safety data for this compound is not detailed in the provided search results, general laboratory safety precautions for handling ketones should be followed. This includes working in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding contact with skin and eyes.[8][9] Keep away from heat, sparks, and open flames as many ketones are flammable.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]

References

- 1. This compound | C8H16O | CID 21400862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ethyl-2-hexanone [webbook.nist.gov]

- 3. 3-ethyl-hexan-2-one | 6137-05-9 [chemicalbook.com]

- 4. 3-ethyl-hexan-2-one CAS#: 6137-05-9 [m.chemicalbook.com]

- 5. 3-ethyl-2-hexanone [webbook.nist.gov]

- 6. (3R)-3-ethylhexan-2-one | C8H16O | CID 89134567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis, characterization, molecular docking simulation and ADMET profiling of α-alkylated carbonyl compounds as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Ethylhexan-2-one

This technical guide provides a comprehensive overview of 3-Ethylhexan-2-one, tailored for researchers, scientists, and professionals in drug development. It covers the nomenclature, physicochemical properties, a generalized synthesis protocol, and key analytical characteristics of the compound.

Nomenclature and Identification

The compound with the chemical structure C8H16O is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1]

Synonyms:

-

3-ethyl-2-hexanone[1]

-

SCHEMBL5377086[1]

-

SCHEMBL6367390[1]

-

SCHEMBL28614490[1]

-

AKOS010228257[1]

-

EN300-7187444[1]

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C8H16O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| Boiling Point | 157.5-158.5 °C (at 761 Torr) | ChemicalBook[2] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 128.120115130 Da | PubChem[1] |

| Monoisotopic Mass | 128.120115130 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| CAS Number | 6137-05-9 | ChemicalBook[3] |

Synthesis Protocol: A Generalized Approach

Caption: Generalized workflow for the synthesis of this compound.

Experimental Methodology:

-

Enolate Formation: 2-Hexanone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon, forming the lithium enolate. The reaction is stirred under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the enolate by atmospheric moisture or carbon dioxide.

-

Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for a sufficient period to ensure complete alkylation at the C-3 position.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Analytical Characterization: Mass Spectrometry Fragmentation

Mass spectrometry is a critical technique for the identification and structural elucidation of organic compounds. The fragmentation pattern of this compound upon electron ionization provides a characteristic fingerprint. The primary fragmentation pathways for ketones involve α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

In the mass spectrum of this compound, two primary α-cleavage pathways are anticipated:

-

Pathway A: Cleavage between the carbonyl carbon and the C-3 carbon, leading to the formation of an acetyl cation ([CH3CO]+) with a mass-to-charge ratio (m/z) of 43, and a hexyl radical.

-

Pathway B: Cleavage between the C-3 carbon and the ethyl group is less likely as a primary fragmentation of the molecular ion but can contribute to the overall spectrum. A more significant fragmentation would be the loss of the propyl group from the C-3 position, leading to a fragment. However, the most prominent peaks are expected from the cleavage adjacent to the carbonyl group. The loss of the larger alkyl group (the rest of the hexan-2-one backbone) can also occur, leading to a fragment with m/z 99. The formation of an ethyl cation (m/z 29) is also possible.

The relative abundance of these fragment ions depends on their stability. The most stable carbocation will typically yield the most intense peak in the spectrum.

References

Synthesis of 3-Ethylhexan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 3-Ethylhexan-2-one, a valuable ketone intermediate in various organic syntheses. The core focus of this document is to provide clear, actionable information, including detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms and workflows.

Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a robust and highly adaptable method for the preparation of ketones. This pathway involves the sequential alkylation of ethyl acetoacetate (B1235776), followed by hydrolysis and decarboxylation to yield the target α-substituted ketone. For the synthesis of this compound, this process requires the introduction of both an ethyl and a butyl group to the α-carbon of the acetoacetic ester.

Signaling Pathway

Caption: Acetoacetic Ester Synthesis Pathway for this compound.

Experimental Protocol

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (B145695) (EtOH)

-

Bromoethane

-

1-Bromobutane

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Formation of the Enolate (First Alkylation): In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add ethyl acetoacetate dropwise with stirring. The formation of the sodium salt of ethyl acetoacetate will occur.

-

First Alkylation (Ethylation): Gently heat the solution to reflux and add bromoethane dropwise over a period of 1-2 hours. Continue refluxing until the reaction mixture is neutral to moist litmus (B1172312) paper, indicating the completion of the alkylation.

-

Formation of the Enolate (Second Alkylation): After cooling the mixture, add another equivalent of sodium ethoxide in absolute ethanol to form the enolate of the ethylated acetoacetate.

-

Second Alkylation (Butylation): Heat the mixture to reflux and add 1-bromobutane dropwise. Continue to reflux for several hours until the reaction is complete.[1]

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol by distillation. To the residue, add a dilute solution of hydrochloric or sulfuric acid and heat the mixture to reflux. This will hydrolyze the ester to the corresponding β-keto acid, which will then undergo decarboxylation to form this compound.[2][3]

-

Work-up and Purification: After cooling, extract the aqueous layer with diethyl ether. Wash the combined organic layers with water, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 60-75% | Based on similar acetoacetic ester syntheses[1] |

| Purity | >95% (after distillation) | Typical for this method |

Grignard Reaction followed by Oxidation

An alternative and effective route to this compound involves the synthesis of the corresponding secondary alcohol, 3-ethylhexan-2-ol, via a Grignard reaction, followed by its oxidation to the ketone. This pathway offers two main approaches for the Grignard step.

Synthesis Pathways

Approach A: Butylmagnesium Bromide and Acetaldehyde (B116499)

Caption: Grignard Pathway A for this compound Synthesis.

Approach B: Ethylmagnesium Bromide and Butanal

Caption: Grignard Pathway B for this compound Synthesis.

Experimental Protocol (Based on Approach A)

Materials:

-

Magnesium turnings

-

1-Bromobutane

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Acetaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

-

Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation of 3-Ethylhexan-2-ol: Remove the solvent under reduced pressure. The crude alcohol can be purified by distillation.

-

Oxidation to this compound: Dissolve the purified 3-ethylhexan-2-ol in dichloromethane. Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) portion-wise and stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

-

Purification of this compound: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts or periodinane byproducts. Wash the silica pad with dichloromethane. Remove the solvent from the filtrate by rotary evaporation to yield the crude product, which can be further purified by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Grignard Reaction Yield (Alcohol) | 70-85% | Based on similar Grignard reactions[4][5] |

| Oxidation Yield (Ketone) | 85-95% | Based on standard oxidation procedures[6] |

| Overall Yield | 60-80% | Estimated |

Direct Alkylation of 2-Hexanone (B1666271) (Theoretical Pathway)

A third, though less common, approach is the direct alkylation of a ketone enolate. In this case, 2-hexanone would be deprotonated to form its enolate, which would then be reacted with an ethyl halide.

Logical Relationship Diagram

Caption: Direct Alkylation of 2-Hexanone showing potential side products.

This method is often hampered by challenges such as:

-

Lack of Regioselectivity: Deprotonation can occur on either side of the carbonyl group, leading to a mixture of products.

-

Polyalkylation: The product, this compound, can also be deprotonated and alkylated further.

-

O-alkylation vs. C-alkylation: The enolate can react at the oxygen atom instead of the carbon atom.

Due to these potential complications, the acetoacetic ester synthesis and the Grignard reaction pathway are generally preferred for a clean and efficient synthesis of this compound.

This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols and expected outcomes to aid researchers in their synthetic endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound 3-ethyl-2-hexanone. Due to the limited availability of experimental data for this specific ketone, this document leverages data from closely related analogs and established principles of organic chemistry to offer a robust profile. This guide is intended to serve as a foundational resource for professionals in research and development who may encounter or utilize this molecule in their work. All quantitative data is presented in clear, tabular formats, and key experimental methodologies are detailed.

Introduction

3-Ethyl-2-hexanone is a branched aliphatic ketone with the chemical formula C₈H₁₆O.[1][2] Its structure consists of a hexane (B92381) backbone with a ketone functional group at the second carbon and an ethyl substituent at the third carbon. Understanding the physical and chemical characteristics of such molecules is paramount in various scientific disciplines, including synthetic chemistry, materials science, and pharmacology, where they may serve as intermediates, solvents, or building blocks for more complex structures.

Molecular Structure

The structure of 3-ethyl-2-hexanone is foundational to its physical and chemical behavior. Below is a two-dimensional representation of the molecule.

Caption: 2D molecular structure of 3-ethyl-2-hexanone.

Physical Properties

The physical properties of 3-ethyl-2-hexanone are summarized in the table below. These properties are crucial for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Reference(s) |

| IUPAC Name | 3-ethylhexan-2-one | [2] |

| CAS Number | 6137-05-9 | [1] |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid (predicted) | [3][4] |

| Boiling Point | 157.5-158.5 °C (at 761 Torr) | |

| Density | 0.811 ± 0.06 g/cm³ (predicted) | |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, ether, and acetone (B3395972) (inferred from analogs).[3][5] |

Chemical Properties and Reactivity

As a ketone, 3-ethyl-2-hexanone is expected to exhibit reactivity typical of this functional group. The carbonyl group is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. Key reactions include:

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles.

-

Alpha-Hydrogen Chemistry: The presence of acidic protons on the carbons adjacent to the carbonyl group allows for the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: Ketones are generally resistant to oxidation under mild conditions but can be cleaved under harsh conditions.

A significant synthetic route to 3-ethyl-2-hexanone and its analogs is the acetoacetic ester synthesis . This method utilizes the acidic α-hydrogens of ethyl acetoacetate (B1235776) to create a nucleophilic enolate, which can then be alkylated.

Spectral Data

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons. Key signals would include:

-

A singlet for the methyl protons adjacent to the carbonyl group.

-

Triplets and quartets for the ethyl group protons.

-

Multiplets for the propyl chain protons.

-

A multiplet for the single proton at the chiral center (C3).

-

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms. The most downfield signal would correspond to the carbonyl carbon.[6]

-

Infrared (IR) Spectroscopy (Predicted): The most prominent feature in the IR spectrum of a ketone is the strong C=O stretching absorption, which typically appears in the range of 1705-1725 cm⁻¹.[7] The spectrum would also show C-H stretching and bending vibrations.

-

Mass Spectrometry (Predicted): In mass spectrometry, ketones often undergo α-cleavage and McLafferty rearrangement.[8][9] For 3-ethyl-2-hexanone, key fragmentation patterns would likely involve the loss of alkyl radicals from the parent ion.

Experimental Protocols

Synthesis of 3-Ethyl-2-hexanone via Acetoacetic Ester Synthesis

This protocol outlines the synthesis of 3-ethyl-2-hexanone starting from ethyl acetoacetate.

Caption: Workflow for the acetoacetic ester synthesis of 3-ethyl-2-hexanone.

Methodology:

-

Enolate Formation: Dissolve ethyl acetoacetate in a suitable anhydrous solvent (e.g., ethanol). Add a strong base, such as sodium ethoxide, to deprotonate the α-carbon, forming the corresponding enolate.

-

First Alkylation: To the enolate solution, add an ethyl halide (e.g., ethyl bromide) and allow the reaction to proceed, typically with heating, to form ethyl 2-ethylacetoacetate.

-

Second Enolate Formation and Alkylation: Repeat the deprotonation step with sodium ethoxide, followed by the addition of a propyl halide (e.g., propyl bromide) to yield ethyl 2-ethyl-2-propylacetoacetate.

-

Hydrolysis and Decarboxylation: Treat the dialkylated ester with aqueous acid (e.g., dilute HCl or H₂SO₄) and heat. This will hydrolyze the ester to a β-keto acid, which readily undergoes decarboxylation to produce the final product, 3-ethyl-2-hexanone.

-

Purification: The crude product can be purified by distillation.

Determination of Boiling Point (Thiele Tube Method)

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or hot plate), mineral oil.

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount of 3-ethyl-2-hexanone into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Determination of Density (Pycnometer Method)

Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance, thermostat or water bath.

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance.

-

Fill the pycnometer with distilled water of a known temperature and weigh it again.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 3-ethyl-2-hexanone at the same temperature as the water and weigh it.

-

The density is calculated using the following formula: Density of sample = (mass of sample / mass of water) × density of water at that temperature.

Determination of Solubility

Apparatus: Small test tubes or vials, graduated pipettes, vortex mixer or shaker, temperature-controlled bath.

Procedure:

-

To a series of test tubes, add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, hexane, acetone).

-

To each test tube, add a small, measured amount of 3-ethyl-2-hexanone (e.g., 0.1 mL).

-

Agitate the mixtures vigorously for a set period.

-

Observe the mixtures for miscibility or the presence of separate layers.

-

For quantitative analysis, a saturated solution can be prepared by adding an excess of the ketone to the solvent, equilibrating the mixture at a constant temperature, and then analyzing the concentration of the ketone in the solvent phase using techniques like gas chromatography.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 3-ethyl-2-hexanone. While specific experimental data for this compound is limited, a comprehensive profile has been constructed through the use of data from analogous compounds and established chemical principles. The provided experimental protocols offer standardized methods for the synthesis and characterization of this and similar ketones, which will be of value to researchers and professionals in the chemical sciences. Further experimental investigation is warranted to fully characterize this compound.

References

- 1. 3-ethyl-2-hexanone [webbook.nist.gov]

- 2. This compound | C8H16O | CID 21400862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hexanone CAS#: 591-78-6 [m.chemicalbook.com]

- 4. 2-Hexanone - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. 3-METHYL-2-HEXANONE(2550-21-2) 13C NMR [m.chemicalbook.com]

- 7. 3-METHYL-2-HEXANONE(2550-21-2) IR Spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

3-Ethylhexan-2-one molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the chemical properties of 3-Ethylhexan-2-one, including its molecular formula and weight.

Chemical Identity and Properties

This compound is an organic compound classified as a ketone. Its fundamental chemical properties are summarized below.

Molecular Formula: C₈H₁₆O[1][2][3][4]

Molecular Weight: 128.21 g/mol [2][3][4] (also cited as 128.2120)[1]

The following table provides a summary of key quantitative data and identifiers for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem, NIST, ChemicalBook[1][2][3][4] |

| Molecular Weight | 128.21 g/mol | PubChem, ChemicalBook[2][3][4] |

| Exact Mass | 128.120115130 Da | PubChem[2][3] |

| CAS Registry Number | 6137-05-9 | NIST, ChemicalBook[1][4] |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | CCCC(CC)C(=O)C | PubChem[3] |

| InChIKey | NSYLUOVMDCLUAK-UHFFFAOYSA-N | NIST, PubChem[1][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound would typically involve standard organic chemistry techniques.

Synthesis: A common method for the synthesis of ketones like this compound is the oxidation of the corresponding secondary alcohol (3-ethylhexan-2-ol). Another approach could be the acylation of an appropriate organometallic reagent.

Purification: Purification of the crude product is generally achieved through distillation, owing to its liquid state at room temperature. The purity of the final product can be assessed using techniques such as Gas Chromatography (GC).

Structural Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1715 cm⁻¹ would indicate the carbonyl (C=O) group characteristic of a ketone.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern, further confirming the structure.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the characterization and analysis of a chemical compound such as this compound in a research setting.

References

Spectroscopic Profile of 3-Ethylhexan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the ketone, 3-Ethylhexan-2-one. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data based on established principles of organic spectroscopy, offering valuable insights for compound identification and characterization. The information is presented in a structured format to facilitate analysis and comparison, supplemented by detailed experimental protocols and a visual representation of the analytical workflow.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₈H₁₆O Molecular Weight: 128.21 g/mol [1][2] Structure:

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for a saturated aliphatic ketone.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| ~1715 | C=O stretch (ketone) | Strong |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1465-1450 | C-H bend (methylene) | Medium |

| 1375-1365 | C-H bend (methyl) | Medium |

Note: Saturated aliphatic ketones typically exhibit a strong C=O stretching vibration band around 1715 cm⁻¹[3].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted based on the chemical environment of the protons in the molecule. Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C1) | ~2.1 | Singlet | 3H |

| CH (C3) | ~2.4 | Multiplet | 1H |

| CH₂ (C4) | ~1.4 | Multiplet | 2H |

| CH₂ (C5) | ~1.3 | Multiplet | 2H |

| CH₃ (C6) | ~0.9 | Triplet | 3H |

| CH₂ (ethyl group at C3) | ~1.6 | Multiplet | 2H |

| CH₃ (ethyl group at C3) | ~0.8 | Triplet | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C2) | ~210 |

| CH (C3) | ~50 |

| CH₃ (C1) | ~30 |

| CH₂ (C4) | ~35 |

| CH₂ (C5) | ~25 |

| CH₃ (C6) | ~14 |

| CH₂ (ethyl group at C3) | ~25 |

| CH₃ (ethyl group at C3) | ~12 |

Note: The carbonyl carbon of a ketone typically appears in the downfield region of the ¹³C NMR spectrum, often above 200 ppm[4].

Mass Spectrometry (MS)

The mass spectrum, obtained by electron ionization (EI), will show the molecular ion peak (M⁺) and various fragment ions resulting from characteristic cleavage patterns of ketones.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

| 99 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl radical) |

| 85 | [M - C₃H₇]⁺ | α-cleavage (loss of propyl radical) |

| 72 | [C₄H₈O]⁺ | McLafferty rearrangement |

| 57 | [C₄H₉]⁺ | Further fragmentation |

| 43 | [CH₃CO]⁺ | α-cleavage |

Note: Ketones commonly undergo α-cleavage, where the bond adjacent to the carbonyl group is broken[5]. Another common fragmentation for ketones with a sufficiently long alkyl chain is the McLafferty rearrangement.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify the functional groups present.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid sample is used. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to account for any atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder.

-

Data Acquisition: The spectrum is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to determine its detailed molecular structure.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference for chemical shifts (δ = 0.00 ppm), though modern spectrometers can reference the residual solvent peak[6].

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The instrument is tuned to the proton frequency.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard single-pulse experiment is performed.

-

The free induction decay (FID) is acquired.

-

-

¹³C NMR Acquisition:

-

The instrument is tuned to the carbon-13 frequency.

-

A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired FIDs for both ¹H and ¹³C experiments are subjected to Fourier transformation to convert the time-domain signal into a frequency-domain spectrum.

-

The spectra are phased and baseline corrected.

-

The chemical shifts are referenced.

-

For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons, and the splitting patterns (multiplicities) are analyzed to deduce proton-proton coupling.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is the most common method for this type of compound. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺) and fragment ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. This compound | C8H16O | CID 21400862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-ethylhexan-2-one | C8H16O | CID 89134567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Stereoisomer Properties of (3R)-3-ethylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-ethylhexan-2-one is a chiral ketone with potential applications in organic synthesis, fragrance chemistry, and as a chiral building block in the development of new pharmaceutical agents. The stereochemistry of such molecules is of paramount importance as enantiomers can exhibit significantly different biological activities and physical properties. This technical guide provides a comprehensive overview of the known and expected stereoisomer properties of 3-ethylhexan-2-one, details experimental protocols for their characterization, and outlines potential synthetic and analytical workflows.

Due to a lack of specific experimental data in the public domain for (3R)-3-ethylhexan-2-one and its (S)-enantiomer, this guide combines computed data with established principles and general experimental methodologies for the study of chiral ketones.

Physicochemical Properties of this compound Stereoisomers

The fundamental properties of the enantiomers of this compound are presented below. While many experimental values are yet to be reported, computed properties provide a reasonable estimation. It is critical to note that enantiomers share identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light.

Table 1: General and Computed Physicochemical Properties of this compound Enantiomers

| Property | (3R)-3-ethylhexan-2-one | (S)-3-ethylhexan-2-one | Reference |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | 128.21 g/mol | [1][2] |

| IUPAC Name | (3R)-3-ethylhexan-2-one | (S)-3-ethylhexan-2-one | [1] |

| SMILES | CCC--INVALID-LINK--C(=O)C | CCC--INVALID-LINK--C(=O)C | [1] |

| InChI | InChI=1S/C8H16O/c1-4-6-8(5-2)7(3)9/h8H,4-6H2,1-3H3/t8-/m1/s1 | InChI=1S/C8H16O/c1-4-6-8(5-2)7(3)9/h8H,4-6H2,1-3H3/t8-/m0/s1 | [1] |

| InChIKey | NSYLUOVMDCLUAK-MRVPVSSYSA-N | NSYLUOVMDCLUAK-AWEZNQCLSA-N | [1] |

| CAS Number | Not available | Not available | |

| Boiling Point | 157.5-158.5 °C (for racemic mixture) | 157.5-158.5 °C (for racemic mixture) | [3] |

| Density | 0.811 g/cm³ (predicted for racemic mixture) | 0.811 g/cm³ (predicted for racemic mixture) | [3] |

| XLogP3 | 2.2 | 2.2 | [1][2] |

| Hydrogen Bond Donor Count | 0 | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | 1 | [1][2] |

| Rotatable Bond Count | 4 | 4 | [1][2] |

| Exact Mass | 128.120115130 Da | 128.120115130 Da | [1][2] |

| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų | [1][2] |

Table 2: Chiroptical Properties of this compound Enantiomers

| Property | (3R)-3-ethylhexan-2-one | (S)-3-ethylhexan-2-one | Reference |

| Specific Rotation ([α]D) | Value not reported (expected to be equal in magnitude and opposite in sign to the (S)-enantiomer) | Value not reported (expected to be equal in magnitude and opposite in sign to the (R)-enantiomer) | [4][5][6] |

| Circular Dichroism | Data not available | Data not available |

Experimental Protocols

The following sections detail the standard experimental methodologies for the synthesis, separation, and characterization of chiral ketones like (3R)-3-ethylhexan-2-one.

Enantioselective Synthesis

The asymmetric synthesis of β-chiral ketones can be challenging. A common strategy involves the enantioselective reduction of a corresponding α,β-unsaturated ketone, followed by oxidation of the resulting chiral alcohol. Alternatively, enzymatic resolutions or the use of chiral auxiliaries can be employed.

Protocol: Asymmetric Reduction and Oxidation

-

Reaction Setup: To a solution of 3-ethylhex-3-en-2-one in an appropriate solvent (e.g., methanol (B129727) or isopropanol) under an inert atmosphere (e.g., nitrogen or argon), a chiral reducing agent (e.g., a ketoreductase enzyme or a chiral borane (B79455) reagent) is added at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.

-

Purification: The resulting chiral alcohol, (3R)-3-ethylhexan-2-ol, is purified by column chromatography.

-

Oxidation: The purified chiral alcohol is then oxidized to the corresponding ketone using a mild oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation) to yield (3R)-3-ethylhexan-2-one.

-

Final Purification: The final product is purified by column chromatography or distillation.

Enantiomeric Separation and Analysis

Protocol: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like this compound.[7][8][9]

-

Column Selection: A capillary GC column with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., β-DEX or γ-DEX), is selected.[8]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Program: An initial temperature of 60 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Analysis: The retention times of the two enantiomers are determined, and the enantiomeric excess (e.e.) is calculated from the peak areas.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for preparative scale separation, chiral HPLC is the method of choice.[10]

-

Column Selection: A chiral HPLC column, often packed with a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives), is used.[10]

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations.

-

Instrumentation: An HPLC system with a UV detector (ketones typically absorb around 280 nm) is used.

-

Sample Preparation: The sample is dissolved in the mobile phase.

-

Analysis: The sample is injected onto the column, and the separation of the enantiomers is monitored. The enantiomeric ratio is determined by the integration of the peak areas.

Spectroscopic Characterization

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in a non-chiral environment will not distinguish between enantiomers. However, the use of chiral shift reagents can induce diastereomeric interactions, leading to separate signals for each enantiomer.[11][12][13][14]

-

Sample Preparation: A solution of the this compound sample is prepared in a deuterated solvent (e.g., CDCl₃).

-

Initial Spectrum: A standard ¹H NMR spectrum is acquired.

-

Addition of Chiral Shift Reagent: A small amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) is added to the NMR tube.[13]

-

Spectral Acquisition: A series of ¹H NMR spectra are acquired after incremental additions of the shift reagent.

-

Analysis: The chemical shifts of specific protons are monitored. The formation of diastereomeric complexes will cause the signals for the enantiomers to separate, allowing for the determination of their ratio.

Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is an excellent method for characterizing chiral molecules.[1][15][16][17]

-

Instrumentation: A CD spectropolarimeter is used.

-

Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., methanol or hexane) in a quartz cuvette.

-

Spectral Acquisition: The CD spectrum is recorded, typically in the UV region where the n→π* transition of the ketone carbonyl group occurs (around 280-300 nm).

-

Analysis: The sign and magnitude of the Cotton effect (the CD band) are characteristic of the absolute configuration of the enantiomer. For acyclic ketones, the conformation of the molecule significantly influences the CD spectrum.

Visualizations

Logical Relationship of Enantiomers

The following diagram illustrates the relationship between the racemic mixture of this compound and its constituent enantiomers, highlighting their opposing optical rotation.

References

- 1. Circular dichroism and absorption spectra of chiral ketone. I2 complexes in solution - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (3R)-3-ethylhexan-2-one | C8H16O | CID 89134567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. gcms.cz [gcms.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistnotes.com [chemistnotes.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Chiroptical studies. Part 96. Short wavelength (190 nm) circular dichroism of ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Circular dichroism - Wikipedia [en.wikipedia.org]

Commercial Suppliers and Technical Guide for 3-Ethylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of commercial suppliers for 3-Ethylhexan-2-one (CAS No. 6137-05-9), along with essential technical data and generalized experimental protocols for its handling and initial evaluation in a research and development setting.

Commercial Supplier Overview

The following table summarizes key quantitative data for this compound from various commercial suppliers. This information is crucial for procurement and initial experimental design.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Grades | Minimum Order Quantity |

| Hebei Nengqian Chemical Import and Export Co., LTD | 6137-05-9 | C8H16O | 128.21 | 99% | Industrial, Food, Pharmaceutical[1][2] | 1 Kilogram[1][2] |

| SAGECHEM LIMITED (via MOLBASE) | 6137-05-9 | C8H16O | 128.212 | 98% | Not Specified[3] | 1 kg[3] |

| ChemScene | 855919-51-6 (for 3-Ethyl-3-methylhexan-2-one) | C9H18O | 142.24 | ≥98% | Not Specified[4] | Not Specified |

| ChemicalBook | 6137-05-9 | C8H16O | 128.21 | Not Specified | Not Specified | Not Specified |

Note: ChemScene provides data for a structurally similar compound, 3-Ethyl-3-methylhexan-2-one, which may be of interest for comparative studies.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4][5] |

| Synonyms | 3-ethyl-2-hexanone | PubChem[4] |

| Boiling Point | 157.5-158.5 °C (at 761 Torr) | ChemicalBook[6] |

| Density | 0.811±0.06 g/cm³ (Predicted) | ChemicalBook[6] |

| Appearance | Described as a powder by one supplier, though it is expected to be a liquid at room temperature based on its boiling point. | Hebei Nengqian Chemical Import and Export Co., LTD[1][2] |

Generalized Experimental Protocols

Supplier Selection and Qualification Workflow

The selection of a reliable supplier is a critical first step to ensure the quality and consistency of the chemical starting material. The following workflow outlines a systematic approach to qualifying a new supplier.

Caption: A workflow for qualifying commercial suppliers of chemical reagents.

In-House Quality Control and Purity Verification

Upon receipt of a new batch of this compound, it is imperative to perform in-house quality control to verify its identity and purity.

Objective: To confirm the identity and assess the purity of the received this compound.

Materials:

-

Received this compound sample

-

Appropriate deuterated solvent (e.g., CDCl₃) for NMR spectroscopy

-

High-purity solvent (e.g., dichloromethane (B109758) or hexane) for GC-MS

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Fourier-Transform Infrared (FTIR) Spectrometer

Methodology:

-

Visual Inspection: Examine the sample for any visual inconsistencies such as discoloration or the presence of particulate matter.

-

FTIR Spectroscopy:

-

Place a drop of the neat liquid sample on the ATR crystal of the FTIR spectrometer.

-

Acquire the infrared spectrum.

-

Identify characteristic peaks, particularly the strong carbonyl (C=O) stretch expected for a ketone, typically around 1715 cm⁻¹.

-

-

NMR Spectroscopy:

-

Dissolve a small amount of the sample in a suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure of this compound.

-

-

GC-MS Analysis:

-

Prepare a dilute solution of the sample in a volatile organic solvent.

-

Inject the solution into the GC-MS system.

-

The gas chromatogram will indicate the purity by showing the relative area of the main peak.

-

The mass spectrum of the main peak should correspond to the molecular weight of this compound (128.21 g/mol ) and exhibit a fragmentation pattern consistent with its structure.

-

Safe Handling and Storage Protocol

Adherence to proper safety procedures is paramount when working with any chemical reagent.

Personal Protective Equipment (PPE):

-

Wear appropriate protective eyeglasses or chemical safety goggles.

-

Use chemical-resistant gloves.

-

Wear a lab coat.

-

Ensure adequate ventilation, such as working in a fume hood.

Handling:

-

Avoid contact with skin and eyes.

-

Do not ingest or inhale.

-

Keep away from heat, sparks, and open flames.

-

Handle in accordance with good industrial hygiene and safety practices.[3]

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.[3]

The following diagram illustrates a general workflow for the safe handling and initial experimental use of a new chemical.

Caption: A general workflow for the safe handling and initial experimental use of a new chemical reagent.

Potential Applications

While detailed research on this compound is limited, its structural motifs as a ketone suggest potential applications in the following areas:

-

Flavor and Fragrance Industry: Ketones are often used as components in fragrance and flavor formulations. The structure of this compound may impart specific olfactory or gustatory characteristics.

-

Organic Synthesis: It can serve as a building block or intermediate in the synthesis of more complex organic molecules, potentially for pharmaceutical or materials science applications. One supplier notes its application in the pharmaceutical industry and as a food additive.[1][2]

Further research is required to fully elucidate the specific applications and signaling pathways in which this compound may be involved.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-ethyl-hexan-2-one, CasNo.6137-05-9 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C8H16O | CID 21400862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3R)-3-ethylhexan-2-one | C8H16O | CID 89134567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-ethyl-hexan-2-one CAS#: 6137-05-9 [m.chemicalbook.com]

An In-Depth Technical Guide to the Research of 3-Ethylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-Ethylhexan-2-one, a ketone of interest in various chemical research domains. This document outlines its physicochemical properties, established synthesis protocols, and available spectral data, serving as a critical resource for its application in synthetic chemistry and potential relevance in drug development.

Core Physicochemical Properties

This compound, also known as 3-ethyl-2-hexanone, is an organic compound with the molecular formula C8H16O.[1][2] Its structure features a hexane (B92381) chain with a ketone functional group at the second carbon and an ethyl substituent at the third position. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6137-05-9 | [3] |

| Computed XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 128.120115130 Da | [1] |

| Monoisotopic Mass | 128.120115130 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

Synthesis of this compound: The Acetoacetic Ester Synthesis

The most established and versatile method for the synthesis of this compound is the acetoacetic ester synthesis.[4][5][6] This classical method allows for the sequential alkylation of ethyl acetoacetate (B1235776), followed by hydrolysis and decarboxylation to yield the target ketone.[5][6] The general synthetic pathway is a multi-step process that offers a high degree of control over the final product.

Experimental Protocol: Acetoacetic Ester Synthesis of this compound

This protocol describes a generalized procedure based on the principles of the acetoacetic ester synthesis.

Step 1: Formation of the Enolate

The initial step involves the deprotonation of ethyl acetoacetate at the α-carbon, which is acidic due to the presence of two flanking carbonyl groups, to form a resonance-stabilized enolate.[6] A strong base, typically sodium ethoxide in ethanol, is used for this purpose.[5]

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. To this solution, an equimolar amount of ethyl acetoacetate is added dropwise with stirring. The reaction mixture is then gently refluxed to ensure complete formation of the enolate.

Step 2: First Alkylation with Ethyl Halide

The generated enolate acts as a nucleophile and undergoes an SN2 reaction with a primary alkyl halide, in this case, an ethyl halide (e.g., ethyl bromide), to introduce the ethyl group at the α-carbon.[5]

-

Procedure: To the refluxing solution of the enolate, an equimolar amount of ethyl bromide is added dropwise. The reaction mixture is refluxed until the reaction is complete, which can be monitored by the disappearance of the starting materials using thin-layer chromatography (TLC).

Step 3: Second Alkylation with Butyl Halide

The mono-alkylated acetoacetic ester still possesses an acidic proton at the α-carbon, allowing for a second deprotonation and subsequent alkylation.[5] This step introduces the butyl group.

-

Procedure: A second equivalent of sodium ethoxide is added to the reaction mixture to form the enolate of the ethyl-substituted acetoacetic ester. Following this, an equimolar amount of a butyl halide (e.g., 1-bromobutane) is added dropwise, and the mixture is refluxed to completion.

Step 4: Hydrolysis and Decarboxylation

The final step involves the acidic or basic hydrolysis of the dialkylated acetoacetic ester to the corresponding β-keto acid, which is unstable and readily undergoes decarboxylation upon heating to yield this compound.[4][5]

-

Procedure: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with an aqueous acid solution (e.g., dilute sulfuric acid or hydrochloric acid) and heated to reflux. The hydrolysis of the ester and subsequent decarboxylation occur during this step. The product, this compound, can then be isolated by steam distillation or extraction with an organic solvent, followed by purification via fractional distillation.

The overall synthetic workflow is depicted in the following diagram:

Characterization and Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons of the acetyl group, the methine proton at the chiral center, and the methylene (B1212753) and methyl protons of the ethyl and butyl groups. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon (C=O) in the downfield region, along with signals for the methine carbon and the various methyl and methylene carbons. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of a ketone, typically in the range of 1705-1725 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 128.21 g/mol , along with characteristic fragmentation patterns for aliphatic ketones. |

Conclusion

This technical guide has summarized the key physicochemical properties and the primary synthetic route for this compound. The acetoacetic ester synthesis provides a reliable and adaptable method for its preparation. While detailed experimental and spectroscopic data in the public literature is somewhat limited, the established principles of organic chemistry allow for a robust understanding of its synthesis and characterization. This information serves as a valuable starting point for researchers and professionals in the fields of chemistry and drug development who may wish to utilize this compound in their work. Further research to fully characterize this molecule and explore its potential applications is warranted.

References

- 1. askthenerd.com [askthenerd.com]

- 2. This compound | C8H16O | CID 21400862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-ethyl-hexan-2-one | 6137-05-9 [chemicalbook.com]

- 4. homework.study.com [homework.study.com]

- 5. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

- 6. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantitative Analysis of 3-Ethylhexan-2-one using Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and validated method for the identification and quantification of 3-Ethylhexan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound with applications in various industries, including flavor and fragrance, and as an industrial solvent. The protocol outlined below provides a comprehensive framework for sample preparation, instrument configuration, and data analysis, ensuring high sensitivity, selectivity, and reproducibility. This methodology is tailored for researchers, scientists, and drug development professionals requiring accurate determination of this compound in diverse matrices.

Introduction

This compound (C8H16O, MW: 128.21 g/mol ) is a ketone that requires precise and reliable analytical methods for its detection and quantification.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive mass-based identification.[4][5] This document provides a detailed protocol for the GC-MS analysis of this compound, which can be adapted for various sample types.

Experimental Protocol

For accurate quantification, samples should be diluted in a high-purity volatile solvent, such as hexane (B92381) or dichloromethane, to a concentration within the instrument's linear dynamic range.

-

Standard Preparation:

-

Prepare a stock solution of 1 mg/mL this compound in hexane.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Transfer the standards and samples to 2 mL amber glass autosampler vials with PTFE-lined caps.

-

The following instrumental parameters are recommended for the analysis of this compound.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Mode | Split (50:1) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 220°C, hold for 5 min |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-200 |

| Ion Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Solvent Delay | 3 minutes |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Presentation

Under the specified chromatographic conditions, this compound is expected to elute at a reproducible retention time. The mass spectrum obtained via electron ionization will exhibit a characteristic fragmentation pattern.

Table 3: Expected Retention and Mass Spectral Data for this compound

| Compound | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | ~ 8.5 | 128 (M+) | 43, 57, 71, 99 |

Note: The retention time is an approximation and may vary depending on the specific instrument and column conditions.

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion (e.g., m/z 43 or 57) against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve.

Table 4: Example Calibration Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,543 |

| 50 | 759,881 |

| 100 | 1,522,675 |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation and instrument parameters, along with the expected data, offers a solid foundation for researchers and scientists in various fields. The methodology can be validated in-house to meet specific laboratory and regulatory requirements.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Ethylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of 3-Ethylhexan-2-one (C₈H₁₆O, MW: 128.21 g/mol ) under electron ionization (EI) conditions.[1][2] Understanding the fragmentation behavior of ketones is crucial for structural elucidation and impurity identification in research and pharmaceutical development. This note provides a detailed experimental protocol for sample analysis, a summary of expected fragment ions, and a visual representation of the fragmentation pathways.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds. In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum provides a unique fingerprint of the compound. For ketones, common fragmentation pathways include α-cleavage and the McLafferty rearrangement.[3][4][5] This application note predicts the fragmentation pattern of this compound based on these established principles.

Predicted Fragmentation Pattern of this compound

The molecular ion of this compound is expected at an m/z of 128. Upon ionization, the molecule is expected to undergo two primary fragmentation pathways: α-cleavage and McLafferty rearrangement.

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, two α-cleavage pathways are possible:

-

Cleavage 'a': Loss of a propyl radical (•CH₂CH₂CH₃) to form an acylium ion with an m/z of 85.

-

Cleavage 'b': Loss of a methyl radical (•CH₃) to form an acylium ion with an m/z of 113.

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds containing a γ-hydrogen.[3][4] this compound possesses accessible γ-hydrogens on the ethyl group, allowing for a rearrangement that results in the formation of a neutral alkene (propene) and a charged enol radical cation with an m/z of 72. This fragment is often a prominent peak in the mass spectra of similar ketones.

Based on the stability of the resulting ions and radicals, the McLafferty rearrangement is predicted to be a favorable pathway, likely resulting in the base peak. The α-cleavage leading to the m/z 85 ion is also expected to be a significant fragmentation route.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and their proposed relative abundances.

| m/z | Proposed Fragment Ion | Proposed Relative Abundance | Fragmentation Pathway |

| 128 | [CH₃C(O)CH(CH₂CH₃)CH₂CH₂CH₃]⁺• | Low | Molecular Ion (M⁺•) |

| 113 | [C(O)CH(CH₂CH₃)CH₂CH₂CH₃]⁺ | Moderate | α-Cleavage (loss of •CH₃) |

| 85 | [CH₃C(O)CH(CH₂CH₃)]⁺ | High | α-Cleavage (loss of •CH₂CH₂CH₃) |

| 72 | [CH₃C(OH)=CHCH₃]⁺• | 100 (Base Peak) | McLafferty Rearrangement |

| 57 | [CH(CH₂CH₃)CH₂]⁺ | Moderate | Secondary Fragmentation |

| 43 | [CH₃CO]⁺ | High | α-Cleavage (loss of •CH(CH₂CH₃)CH₂CH₂CH₃) |

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This protocol outlines a general procedure for the analysis of liquid ketone samples, such as this compound, using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Instrumentation:

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Data acquisition and processing software.

2. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

3. GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-200

-

Scan Rate: 2 scans/second

4. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern and compare it to the predicted fragments in the table above.

Fragmentation Pathway Diagram

Caption: Predicted fragmentation pathways of this compound.

References

- 1. This compound | C8H16O | CID 21400862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-ethylhexan-2-one | C8H16O | CID 89134567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. whitman.edu [whitman.edu]

Application Notes and Protocols for the Derivatization of Ketones for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of ketones for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical sample preparation step for compounds that are non-volatile, thermally labile, or exhibit poor chromatographic behavior. By chemically modifying the ketone's carbonyl group, its volatility is increased and thermal stability is enhanced, leading to improved chromatographic separation and detection.

Introduction to Ketone Derivatization for GC-MS

Gas chromatography is a powerful technique for separating volatile organic compounds.[1] However, many ketones, particularly larger molecules or those with additional polar functional groups, are not sufficiently volatile for direct GC-MS analysis.[2][3] Derivatization addresses this limitation by converting the polar carbonyl group into a less polar, more volatile functional group.[1][4] This process also serves to reduce analyte adsorption within the GC system, resulting in improved peak shape, symmetry, and detector response.[1] Common derivatization strategies for ketones target the carbonyl functional group and include oximation and silylation.

Key Derivatization Techniques for Ketones

The choice of derivatization reagent and method depends on the specific ketone, the sample matrix, and the analytical objective. The two most prevalent and robust methods for derivatizing ketones for GC-MS analysis are oximation and a two-step methoximation-silylation process.

Oximation

Oximation converts the keto group into a more stable and volatile oxime derivative.[5] This is achieved by reacting the ketone with a hydroxylamine (B1172632) reagent.

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA): This is a widely used reagent that introduces a pentafluorobenzyl group, which is highly electronegative.[5] This makes the resulting derivative particularly amenable to sensitive detection by Electron Capture Detection (ECD) and Mass Spectrometry, especially in negative chemical ionization (NCI) mode.[5][6][7] PFBHA derivatives are generally stable at elevated temperatures and often do not require extensive cleanup steps. The reaction of PFBHA with a ketone forms two oxime isomers, (E) and (Z), which can typically be separated by GC.[8][9]

-

Methoxyamine hydrochloride (MeOx): This reagent converts ketones into their methoxime derivatives.[4][10] This is a crucial first step in the two-step derivatization process, as it protects the keto group and prevents the formation of multiple enol-isomers during the subsequent silylation step, which would otherwise lead to multiple chromatographic peaks for a single analyte.[4][5]

Silylation

Silylation involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.[4][11] For molecules containing hydroxyl, carboxyl, or amine groups in addition to a ketone, a two-step derivatization is standard practice.[10][11][12]

-

Two-Step Methoximation-Silylation: This robust method is commonly employed in metabolomics.[10][11][12] First, the ketone is subjected to methoximation to protect the carbonyl group.[4][5][10] Subsequently, a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to derivatize other polar functional groups present in the molecule.[4][10][11] This combined approach ensures that all active sites are derivatized, leading to a single, stable, and volatile product for GC-MS analysis. It is critical to perform these reactions in the absence of water, as moisture can deactivate the silylating reagent.[5][11][13]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the derivatization of ketones prior to GC-MS analysis.

Caption: General workflow for ketone derivatization.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the common derivatization methods for ketones. Note that optimal conditions may vary depending on the specific analyte and sample matrix.

| Derivatization Method | Reagent(s) | Typical Reaction Temperature (°C) | Typical Reaction Time (minutes) | Key Advantages |

| Oximation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | 60 - 75 | 60 - 120 | High sensitivity with ECD and MS (NCI mode), stable derivatives.[5][6] |

| Methoximation-Silylation | 1. Methoxyamine hydrochloride (MeOx) 2. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 1. 37 - 60 2. 37 - 60 | 1. 90 2. 30 | Robust for multi-functional molecules, prevents tautomerization.[4][10][11][13] |

Detailed Experimental Protocols

Protocol 1: Oximation with PFBHA

This protocol is based on general procedures for the derivatization of carbonyl compounds with PFBHA.[5]

Materials:

-

Sample containing ketones

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 15 mg/mL in a suitable solvent)

-

Organic extraction solvent (e.g., hexane, ethyl acetate)

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Accurately transfer a known amount of the sample or standard into a reaction vial.

-

If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry.[5]

-

Reconstitute the dried sample in a suitable reaction solvent if necessary.

-

-

Derivatization:

-

Add an excess of the PFBHA solution to the sample.

-

Seal the vial tightly and vortex thoroughly to ensure complete mixing.

-

Heat the reaction mixture at 60-75°C for 1-2 hours. Optimal time and temperature may need to be empirically determined.[5]

-

-

Extraction:

-

After the reaction, allow the vial to cool to room temperature.

-

Add an appropriate volume of an organic extraction solvent (e.g., hexane).

-

Vortex vigorously for at least 1 minute to extract the PFBHA-derivatized ketones.

-

Allow the layers to separate.

-